![molecular formula C16H21NO B1414977 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile CAS No. 23528-53-2](/img/structure/B1414977.png)
1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile
Vue d'ensemble
Description
1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile is an organic compound with the molecular formula C({16})H({21})NO It is characterized by a cyclopentane ring substituted with a phenyl group that is further substituted with a 2-methylpropoxy group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile typically involves the following steps:
Formation of the Phenyl Ring Substituent:
Cyclopentane Ring Formation:
Introduction of the Nitrile Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group, yielding 1-[4-(2-methylpropoxy)phenyl]cyclopentane-1-amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[4-(2-Methoxyphenyl)cyclopentane-1-carbonitrile: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
1-[4-(2-Ethylphenyl)cyclopentane-1-carbonitrile: Similar structure but with an ethyl group instead of a 2-methylpropoxy group.
Uniqueness: 1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets.
Propriétés
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13(2)11-18-15-7-5-14(6-8-15)16(12-17)9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWULJNMATWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2(CCCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)
![3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B1414896.png)
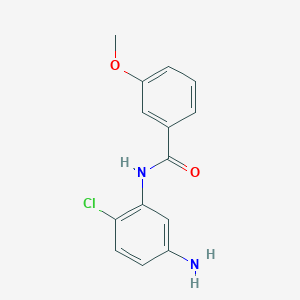
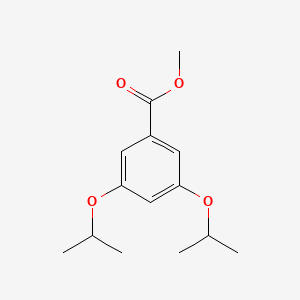
![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)

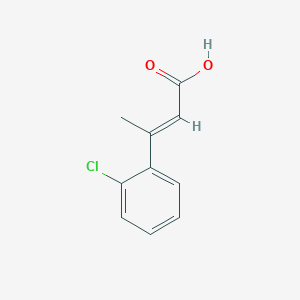
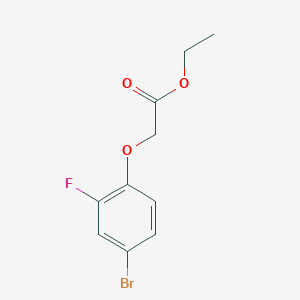
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
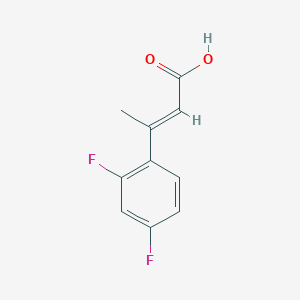
![[5-(4-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414912.png)
![4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid](/img/structure/B1414913.png)
![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)
![1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414917.png)
